Phenyl bromoacetate Phenyl bromoacetate
Brand Name: Vulcanchem
CAS No.: 84261-43-8
VCID: VC13303369
InChI: InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2
SMILES: C1=CC=C(C=C1)OC(=O)CBr
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol

Phenyl bromoacetate

CAS No.: 84261-43-8

Cat. No.: VC13303369

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

Phenyl bromoacetate - 84261-43-8

Specification

CAS No. 84261-43-8
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
IUPAC Name phenyl 2-bromoacetate
Standard InChI InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key UEWYUCGVQMZMGY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=O)CBr
Canonical SMILES C1=CC=C(C=C1)OC(=O)CBr

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Phenyl bromoacetate is systematically named as phenyl 2-bromoacetate, with an InChIKey identifier of UEWYUCGVQMZMGY-UHFFFAOYSA-N . Its structure consists of a bromoacetyl group (BrCH2CO\text{BrCH}_2\text{CO}) esterified to a phenyl ring (C6H5\text{C}_6\text{H}_5), as represented by the SMILES notation C1=CC=C(C=C1)OC(=O)CBr\text{C}_1=\text{CC}=\text{C}(\text{C}=\text{C}_1)\text{OC}(=\text{O})\text{CBr} . The compound’s density is 1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3, and it exhibits moderate flammability with a flash point of 112.2±22.6C112.2 \pm 22.6^\circ \text{C} .

Table 1: Key Physicochemical Properties of Phenyl Bromoacetate

PropertyValueSource Citation
Molecular FormulaC8H7BrO2\text{C}_8\text{H}_7\text{BrO}_2
Molecular Weight215.04 g/mol
Melting Point31–33°C
Boiling Point261.9 ± 23.0°C at 760 mmHg
Density1.5 ± 0.1 g/cm³
Flash Point112.2 ± 22.6°C
SolubilityEthanol, ether; insoluble in water

Synthesis and Industrial Production

Patent-Based Synthesis Methodology

The preparation of phenyl bromoacetate is detailed in the patent US4123443A, which describes a cost-effective, single-vessel process for synthesizing bromoacetic acid esters . The reaction involves:

  • Gradual addition of concentrated sulfuric acid to an aqueous mixture of chloroacetic acid and an alkali metal/ammonium bromide.

  • Maintenance of the reaction temperature between 40°C and 70°C to optimize bromide substitution.

  • Introduction of an azeotropic organic solvent (e.g., toluene) to facilitate water removal via distillation.

  • Esterification by adding an alcohol (phenol) to yield phenyl bromoacetate, followed by isolation from the organic layer .

This method achieves high yields (≥85%) and eliminates the need for intermediate purification, making it industrially scalable .

Applications in Organic and Medicinal Chemistry

Alkylation and Heterocyclic Synthesis

Phenyl bromoacetate is extensively employed as an alkylating agent. For example, it reacts with triazoles to form 2-(phenoxycarbonyl)methyl triazoles, which are precursors to bioactive molecules . Notably, it participates in synthesizing the A-ring of cylindrospermopsin, a cyanotoxin studied for its enzymatic inhibition properties .

Thiazolidinone Derivatives

The compound facilitates the synthesis of thiazolidin-4-one derivatives, such as:

  • 2{2[1(4hydroxy6methyl2oxo2Hpyran3yl)ethylidene]hydrazinyl}1,3thiazolidin4one2-\{2-[1-(4-\text{hydroxy}-6-\text{methyl}-2-\text{oxo}-2H-\text{pyran}-3-\text{yl})\text{ethylidene}]\text{hydrazinyl}\}-1,3-\text{thiazolidin}-4-\text{one}

  • 3phenyl3-\text{phenyl} and 3ethyl3-\text{ethyl} analogues .

These derivatives are investigated for antimicrobial and anticancer activities due to their structural mimicry of natural products.

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